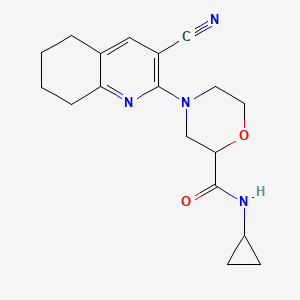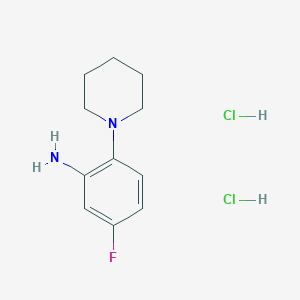
4-(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors to form the quinoline core, followed by functional group modifications to introduce the cyano and morpholine moieties. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the cyano group to amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific transformation. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the quinoline ring, leading to a diverse array of derivatives.
Scientific Research Applications
4-(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets. This can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may vary depending on the specific application, but often include inhibition or activation of key biological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate
- 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide
Uniqueness
4-(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoline core, cyano group, and morpholine moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H22N4O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C18H22N4O2/c19-10-13-9-12-3-1-2-4-15(12)21-17(13)22-7-8-24-16(11-22)18(23)20-14-5-6-14/h9,14,16H,1-8,11H2,(H,20,23) |
InChI Key |
IATHJVWHMJYGEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)N3CCOC(C3)C(=O)NC4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-ethyl-8-(4-fluorophenyl)-4-methyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B12225702.png)
![1-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B12225709.png)
![2-(4-tert-butylphenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12225723.png)
![4-{2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12225725.png)
![1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12225726.png)
![1-ethyl-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12225732.png)
![2-(cyclopentylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide](/img/structure/B12225738.png)

![N-methyl-N-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12225744.png)
![2-methyl-3-[(oxolan-3-yloxy)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B12225747.png)
![N-(3-chloro-4-methylphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B12225752.png)
![4-{6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B12225759.png)
![2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride](/img/structure/B12225766.png)
![2,4-Dimethyl-7-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,8-naphthyridine](/img/structure/B12225773.png)
